methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate
Description
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 3 and 5 and a carboxylate ester at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties.
Properties
CAS No. |
21486-27-1 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3 |
InChI Key |
JHDDZIJMVIYYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method includes the reaction of 3,5-dimethyl-1,2-thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor functions by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The compound’s reactivity and bioactivity can be contextualized against similar derivatives:
Key Observations :
- Electronic Effects : The carboxylate ester in the target compound is a moderate electron-withdrawing group (EWG), contrasting with the stronger EWGs (e.g., nitro in Compound 40) or electron-donating methyl groups in other analogs. This modulates electrophilic substitution reactivity, as predicted by conceptual DFT principles (e.g., Fukui function analysis for nucleophilic/electrophilic sites) .
- Metabolic Stability : The ester group may undergo hydrolysis in vivo, whereas carbamates (Compound l, ) or ureas (Compound m, ) offer greater metabolic resistance .
Pharmacological Potential
While direct bioactivity data for the target compound are absent, analogs like Compound 40 (thiazole-nitro hybrid) and Compound l (carbamate-thiazole) highlight thiazoles’ roles in targeting cancer or viral infections. The carboxylate ester may reduce cytotoxicity compared to nitro groups, balancing efficacy and safety .
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